molecular formula C15H16O5 B2640627 Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate CAS No. 832740-43-9

Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B2640627
CAS No.: 832740-43-9
M. Wt: 276.288
InChI Key: VUQFAIFRBTVNLW-UHFFFAOYSA-N
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Description

Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, followed by esterification to form the final product. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ether and ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, the compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(2-fluorophenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

Uniqueness

Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-18-12-6-4-5-7-13(12)19-10-11-8-9-14(20-11)15(16)17-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQFAIFRBTVNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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